({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE
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Overview
Description
The compound is an organic molecule with several functional groups, including a trifluoromethyl group, a benzyl group, an amino group, and an acetylbenzoate group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic structure of the molecule . The benzyl group and the acetylbenzoate group are both aromatic, which could lead to interesting interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Synthesis and Characterization
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetylbenzoate belongs to a class of compounds explored for their potential in organic synthesis and material science. The compound's structure allows for its use in synthesizing a variety of novel organic compounds. For example, research has shown its utility in generating α-ketoamide derivatives via the ring opening of N-acylisatin, leading to 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives with significant yield and purity when using OxymaPure/DIC as a coupling reagent (El‐Faham et al., 2013).
Complexing Ability and Ligand Formation
The structural versatility of compounds related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetylbenzoate enables their use as ligands for forming metal complexes. Studies have demonstrated the condensation of related compounds with 2-aminobenzoic acid, leading to products that act as O,N,O-tridentate ligands. These ligands are capable of forming nickel(ii) and copper(ii) complexes, indicating potential applications in coordination chemistry and catalysis (Kudyakova et al., 2009).
Antimicrobial and Antitumor Applications
Research into derivatives of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetylbenzoate reveals potential antimicrobial and antitumor applications. For instance, the synthesis of new quinazolines from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a similar compound, has shown promising antibacterial and antifungal activities against a variety of pathogens. This suggests potential for these compounds in developing new antimicrobial agents (Desai et al., 2007).
Photodegradation Studies
Compounds in the same family as 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetylbenzoate have been studied for their photodegradation properties. The photo-oxidation of ethyl N-phenyl-carbamate, a structurally related compound, leads to products like ethyl aminobenzoates, aniline, and carbon dioxide, among others. These studies are important for understanding the environmental fate and photostability of such compounds, with implications for materials science and pollutant degradation (Beachell & Chang, 1972).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-acetylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-12(24)13-6-4-7-14(9-13)18(26)27-11-17(25)23-10-15-5-2-3-8-16(15)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFNZYCDNWWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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